Enhanced Stability & Yield in Cross-Coupling vs. Unprotected Phenol-Boronic Acids
The MOM-protected 3-chloro-2-(methoxymethoxy)phenylboronic acid serves as a stable precursor to its corresponding MIDA boronate, which exhibits superior bench-top stability and cross-coupling performance compared to the parent ortho-phenolboronic acid [1]. Specifically, MIDA boronates derived from ortho-phenolboronic acids are stable in DMSO solution at high temperatures (>120 °C) [1]. In cross-coupling reactions, using the slow-release protocol with this MIDA boronate affords the desired product in significantly higher yields than using the unprotected ortho-phenolboronic acid [1].
| Evidence Dimension | Stability and cross-coupling yield |
|---|---|
| Target Compound Data | MOM-protected ortho-phenolboronic acid; converted to MIDA boronate stable >120 °C in DMSO |
| Comparator Or Baseline | Unprotected ortho-phenolboronic acid; unstable, lower yield |
| Quantified Difference | MIDA boronate stable >120 °C; cross-coupled product in 'much better yield' |
| Conditions | MIDA boronate formation, slow-release Suzuki-Miyaura cross-coupling |
Why This Matters
This stability allows for robust, high-yielding cross-coupling of a masked phenol, avoiding decomposition and side reactions common with free phenol-boronic acids, which is crucial for reliable multi-step synthesis and scale-up.
- [1] General Methods for Synthesis of N-Methyliminodiacetic Acid Boronates from Unstable ortho-Phenolboronic Acids, CiNii Research, 2014 View Source
